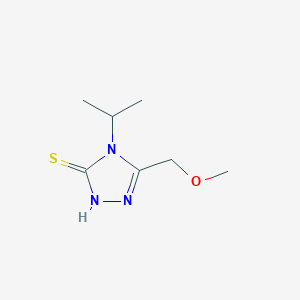

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Descripción

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Propiedades

Fórmula molecular |

C7H13N3OS |

|---|---|

Peso molecular |

187.27 g/mol |

Nombre IUPAC |

3-(methoxymethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C7H13N3OS/c1-5(2)10-6(4-11-3)8-9-7(10)12/h5H,4H2,1-3H3,(H,9,12) |

Clave InChI |

ROAQEFISHKMRJJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1C(=NNC1=S)COC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by alkylation with methoxymethyl and isopropyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxymethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various biological pathways, contributing to the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Methoxymethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

- 5-(Methoxymethyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol

- 5-(Methoxymethyl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxymethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds .

Actividad Biológica

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and highlights relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 200.27 g/mol. Its structure includes a triazole ring and a thiol functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that various derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focused on S-substituted derivatives showed that compounds similar to 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol displayed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged between 31.25 μg/mL to 62.5 μg/mL for these strains .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | E. coli |

| Other derivatives | 31.25 - 62.5 | S. aureus |

| Other derivatives | 62.5 - 125 | P. aeruginosa |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In one significant study, various triazole derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Notably, some compounds demonstrated selective cytotoxicity towards cancer cells with IC50 values in the low micromolar range .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| IGR39 | Various derivatives | ~10 - 20 |

| MDA-MB-231 | Various derivatives | ~15 - 25 |

| Panc-1 | Various derivatives | ~20 - 30 |

The mechanism by which triazole thiols exert their biological effects often involves the inhibition of key enzymes or interaction with cellular receptors. For instance, they may act as inhibitors of fungal cytochrome P450 enzymes or modulate pathways involved in cancer cell proliferation and survival . The presence of the thiol group enhances their reactivity and potential to form covalent bonds with target proteins.

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various triazole derivatives, it was found that modifications to the thiol group significantly influenced activity levels against bacterial strains. The most active derivative exhibited an MIC of 31.25 μg/mL against Pseudomonas aeruginosa, highlighting the importance of structural variations in enhancing bioactivity .

Study on Anticancer Properties

Another study investigated a series of triazole-based compounds for their anticancer properties against multiple cell lines. The results indicated that certain substitutions at the thiol position increased selectivity towards cancer cells while reducing toxicity to normal cells . This selectivity is critical for developing safer therapeutic agents.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.